2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile
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Description
The compound “2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom . The acrylonitrile group (-CH=CH-CN) is a common functional group in organic chemistry, known for its reactivity .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The phenyl rings and the acrylonitrile group are also planar, which might suggest that the overall molecule is relatively flat .Chemical Reactions Analysis
Thiazole derivatives are known for their reactivity and are often used as building blocks in organic synthesis . The acrylonitrile group in the molecule can undergo various reactions, such as Michael addition or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The presence of the chlorine and fluorine atoms might increase the compound’s polarity and hence its solubility in polar solvents .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific mechanism of action would depend on the target molecule in the biological system .
Future Directions
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-15-7-5-12(6-8-15)17-11-23-18(22-17)14(10-21)9-13-3-1-2-4-16(13)20/h1-9,11H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYYGRCZGRUANR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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